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Compound Name: 5-Bromo-2-methylthiazole

Cat. No.: B079511 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen,

represents a cornerstone in medicinal chemistry, underpinning the structure of numerous

pharmacologically active compounds. Among its myriad derivatives, 5-Bromo-2-
methylthiazole analogs are emerging as a promising class of molecules with a diverse range

of biological activities. The introduction of a bromine atom at the C5 position and a methyl

group at the C2 position of the thiazole ring critically influences the molecule's physicochemical

properties, including its lipophilicity, electronic character, and steric profile. These modifications,

in turn, dictate the compound's interaction with biological targets, leading to a spectrum of

therapeutic effects encompassing anticancer, antimicrobial, and anti-inflammatory activities.

This technical guide provides an in-depth overview of the current state of research into 5-
Bromo-2-methylthiazole analogs, with a focus on their biological activities, underlying

mechanisms of action, and the experimental methodologies employed in their evaluation.

Anticancer Activity: Targeting Cellular Proliferation
and Survival
Thiazole derivatives, including those with bromo substitutions, have demonstrated significant

potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the
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inhibition of key enzymes in cellular signaling, disruption of microtubule dynamics, and

induction of apoptosis.

Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected bromo-thiazole analogs

against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure

of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound
ID

Structure
Cancer Cell
Line

IC50 (µM)
Reference
Compound

IC50 (µM)

4b

2-(2-(3-

Bromo-4-

hydroxybenzy

lidene)hydraz

inyl)thiazol-

4(5H)-one

MCF-7

(Breast)
31.5 ± 1.91

Staurosporin

e
6.77 ± 0.41

HepG2

(Liver)
51.7 ± 3.13

Staurosporin

e
8.4 ± 0.51

Compound 9

N-

acylhydrazon

e derivative

with a 5-

bromo

substituted

phenyl group

Not Specified
62.50

(MIC/MBC)
Not Specified Not Specified

Note: The data presented is for bromo-thiazole analogs, which may not all contain the specific

5-Bromo-2-methylthiazole core but are structurally relevant.

Mechanism of Action: Apoptosis Induction and Enzyme
Inhibition
Several studies have indicated that the anticancer effects of thiazole derivatives are often

mediated through the induction of programmed cell death, or apoptosis. For instance, some
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thiazole derivatives have been shown to arrest the cell cycle at the G1/S phase and increase

the population of cells in the pre-G1 phase, indicative of apoptosis[1]. The molecular

mechanism can involve the modulation of key signaling pathways that regulate cell survival and

proliferation. While specific pathways for 5-Bromo-2-methylthiazole analogs are still under

intense investigation, related compounds have been shown to target pathways involving

Epidermal Growth Factor Receptor (EGFR) and downstream effectors like JAK/STAT,

ERK/MAPK, and PI3K/Akt/mTOR[2].

Furthermore, enzyme inhibition is another critical mechanism. For example, 2-amino-4-(4-

bromophenyl)thiazole has been identified as a potent inhibitor of several enzymes, including

carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE),

with Ki values in the sub-micromolar range[3].

Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell metabolic activity, which serves as an indicator of cell viability and

proliferation.

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000

cells/well and incubated for 24 hours to allow for attachment.

Compound Treatment: The cells are then treated with various concentrations of the 5-
Bromo-2-methylthiazole analogs (typically in a logarithmic dilution series) and a vehicle

control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

MTT Addition: Following incubation, the culture medium is replaced with fresh medium

containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours. During this time,

mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan

crystals.

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g.,

DMSO or acidified isopropanol).

Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a wavelength of 570 nm.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control cells. The IC50 value is then determined by plotting the percentage of viability against

the logarithm of the compound concentration and fitting the data to a sigmoidal dose-

response curve.

This flow cytometry-based assay is used to detect and quantify apoptosis.

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a

defined period.

Cell Harvesting and Staining: Cells are harvested, washed with phosphate-buffered saline

(PBS), and then resuspended in a binding buffer containing Annexin V conjugated to a

fluorescent dye (e.g., FITC) and propidium iodide (PI).

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds

to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in

early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with

compromised membranes, thus staining late apoptotic and necrotic cells.

Data Interpretation: The flow cytometry data allows for the differentiation of viable cells

(Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative),

late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-

negative, PI-positive).

Antimicrobial Activity: Combating Bacterial and
Fungal Pathogens
The thiazole scaffold is a well-established pharmacophore in the development of antimicrobial

agents. The incorporation of a bromine atom can enhance the lipophilicity and electronic

properties of the molecule, potentially leading to improved antimicrobial potency.

Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected

bromo-thiazole analogs against various microbial strains. The MIC is the lowest concentration

of an antimicrobial agent that prevents the visible growth of a microorganism.
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Compound
ID

Structure
Microbial
Strain

MIC (µg/mL)
Reference
Drug

MIC (µg/mL)

Compound 9

N-

acylhydrazon

e derivative

with a 5-

bromo

substituted

phenyl group

Bacillus

subtilis
62.50 Streptomycin 0.78 - 3.13

Pseudomona

s aeruginosa
62.50 Streptomycin 0.78 - 3.13

5-benzyliden-

2-(5-

methylthiazol-

2-

ylimino)thiazo

lidin-4-ones

General

Structure

Escherichia

coli

26.3 - 378.5

(µM)

Ampicillin/Str

eptomycin
-

Bacillus

cereus

26.3 - 378.5

(µM)

Ampicillin/Str

eptomycin
-

Note: The data presented is for bromo-thiazole analogs and related structures.

Mechanism of Action: Targeting Essential Microbial
Enzymes
The antimicrobial action of thiazole derivatives is often attributed to their ability to inhibit

essential microbial enzymes. For instance, molecular docking studies have suggested that

enzymes involved in bacterial cell wall synthesis, such as MurB, are potential targets[4]. In

fungi, inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol

biosynthesis, is a likely mechanism of action[4].

Experimental Protocols
This method is a widely used technique to determine the MIC of an antimicrobial agent.
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Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in

a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a

concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter

plate using the broth medium.

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive

control (microorganism without compound) and a negative control (broth without

microorganism) are included.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24

hours for bacteria, 35°C for 24-48 hours for fungi).

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible growth of the microorganism is observed.

Following the MIC determination, the MBC or MFC can be determined to assess the cidal

activity of the compound.

Subculturing: A small aliquot from the wells showing no visible growth in the MIC assay is

subcultured onto an appropriate agar medium.

Incubation: The agar plates are incubated under suitable conditions to allow for the growth of

any surviving microorganisms.

MBC/MFC Determination: The MBC or MFC is defined as the lowest concentration of the

antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Anti-inflammatory Activity: Modulating the
Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have been

investigated for their potential to mitigate the inflammatory response.
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Mechanism of Action: Inhibition of Pro-inflammatory
Enzymes
The anti-inflammatory effects of some thiazole derivatives are linked to their ability to inhibit key

enzymes in the inflammatory pathway, such as cyclooxygenases (COX). For example, certain

5-methylthiazole-thiazolidinone conjugates have been identified as selective COX-1

inhibitors[5][6]. COX-1 is one of the two isoforms of the cyclooxygenase enzyme, which is

responsible for the formation of prostanoids, including prostaglandins, that are key mediators of

inflammation.

Experimental Protocols
This in vitro assay provides a preliminary indication of anti-inflammatory activity, as protein

denaturation is a hallmark of inflammation.

Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound

at various concentrations and a protein solution (e.g., 1% w/v bovine serum albumin).

Induction of Denaturation: Protein denaturation is induced by heating the reaction mixture

(e.g., at 72°C for 5 minutes).

Absorbance Measurement: After cooling, the turbidity of the solution, which is indicative of

the extent of protein denaturation, is measured spectrophotometrically at 660 nm.

Data Analysis: The percentage inhibition of protein denaturation is calculated relative to a

control without the test compound. A standard anti-inflammatory drug like diclofenac sodium

is used as a positive control.

This is a widely used in vivo model to assess the acute anti-inflammatory activity of a

compound.

Animal Dosing: Animals (typically rats or mice) are orally or intraperitoneally administered

with the test compound or a vehicle control. A standard anti-inflammatory drug is used as a

positive control.

Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of

carrageenan (a phlogistic agent) is administered into the hind paw of the animals to induce
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localized inflammation and edema.

Measurement of Paw Volume: The volume of the paw is measured at different time points

after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in

paw volume in the treated groups with that of the control group.

Visualizing the Biological Landscape: Workflows
and Pathways
To better illustrate the experimental processes and potential mechanisms of action discussed,

the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Anticancer Activity
Evaluation
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Caption: Workflow for assessing the in vitro anticancer activity of 5-Bromo-2-methylthiazole
analogs.
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Caption: Hypothesized signaling pathways targeted by bromo-thiazole analogs in cancer cells.

Conclusion and Future Directions
5-Bromo-2-methylthiazole analogs represent a versatile and promising scaffold for the

development of novel therapeutic agents. The existing body of research, although still in its

early stages for this specific subclass, highlights their potential in oncology, infectious diseases,

and inflammatory disorders. The synthetic accessibility of the thiazole ring allows for extensive

structure-activity relationship (SAR) studies, paving the way for the optimization of potency,

selectivity, and pharmacokinetic properties.

Future research should focus on synthesizing and screening a broader library of 5-Bromo-2-
methylthiazole analogs to establish more definitive SARs for each biological activity. In-depth

mechanistic studies are crucial to elucidate the specific molecular targets and signaling

pathways modulated by these compounds. Furthermore, in vivo efficacy and safety studies in

relevant animal models are necessary to translate the promising in vitro findings into potential

clinical candidates. The continued exploration of this chemical space holds significant promise

for the discovery of next-generation drugs to address unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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